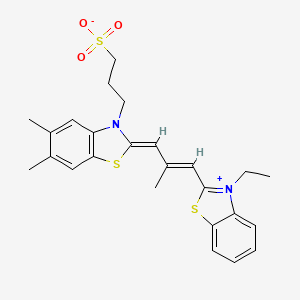![molecular formula C9H11I3O6 B13757642 2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate CAS No. 7250-46-6](/img/structure/B13757642.png)
2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate, also known as acetic acid, iodo-, triester with glycerol, is a compound with the molecular formula C9H11I3O6 and a molecular weight of 595.893 g/mol . This compound is characterized by its high density (2.438 g/cm³) and high boiling point (420.6°C at 760 mmHg) . It is a triester formed from glycerol and iodoacetic acid, making it a unique compound in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate typically involves the esterification of glycerol with iodoacetic acid. The reaction is carried out under acidic conditions to facilitate the formation of the ester bonds. The general reaction scheme is as follows:
Esterification Reaction: Glycerol reacts with iodoacetic acid in the presence of a strong acid catalyst (such as sulfuric acid) to form the triester.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield glycerol and iodoacetic acid.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and other nucleophiles can be used in substitution reactions.
Acids and Bases: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: Glycerol and iodoacetic acid are the primary products of hydrolysis.
Applications De Recherche Scientifique
2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex esters and ethers.
Biology: The compound is used in biochemical studies to modify proteins and other biomolecules through iodination.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate involves the reactivity of the iodine atoms and ester groups. The iodine atoms can participate in substitution reactions, while the ester groups can undergo hydrolysis. These reactions allow the compound to modify other molecules, such as proteins, by introducing iodine atoms or ester groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycerol-tris(iodoacetate): Similar to 2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate but with different esterification patterns.
Propane-1,2,3-triyl tris(iodoacetate): Another triester of glycerol and iodoacetic acid with a different structural arrangement.
Uniqueness
This compound is unique due to its specific esterification pattern, which provides distinct reactivity and applications compared to other similar compounds. Its high iodine content also makes it particularly useful in iodination reactions and applications requiring heavy atoms.
Propriétés
Numéro CAS |
7250-46-6 |
|---|---|
Formule moléculaire |
C9H11I3O6 |
Poids moléculaire |
595.89 g/mol |
Nom IUPAC |
2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate |
InChI |
InChI=1S/C9H11I3O6/c10-1-7(13)16-4-6(18-9(15)3-12)5-17-8(14)2-11/h6H,1-5H2 |
Clé InChI |
NSGOBVLOLGZLSI-UHFFFAOYSA-N |
SMILES canonique |
C(C(COC(=O)CI)OC(=O)CI)OC(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



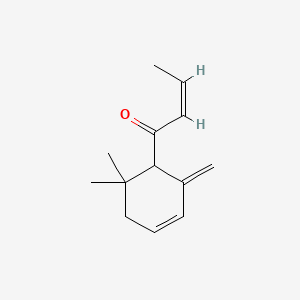
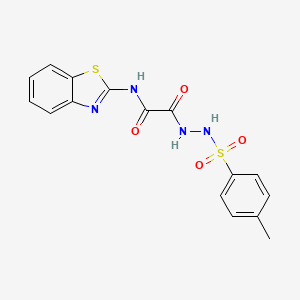

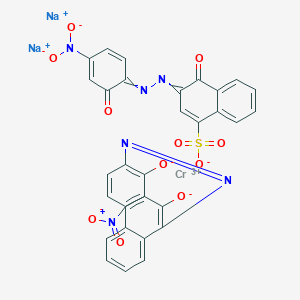

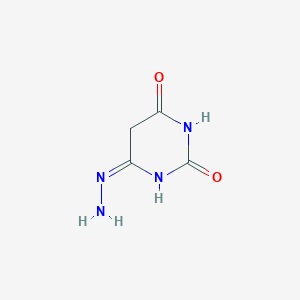
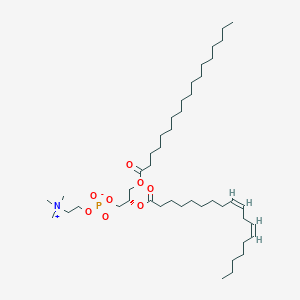
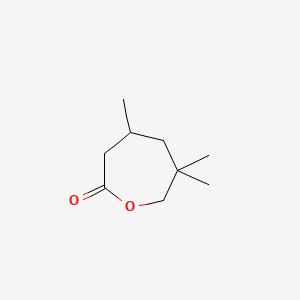

![4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757600.png)
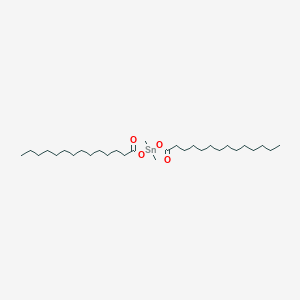
![2-[1-(4-cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13757610.png)
